5-Bromo-2-(bromomethyl)-4-methylpyridine
Description
5-Bromo-2-(bromomethyl)-4-methylpyridine (C₇H₇Br₂N) is a halogenated pyridine derivative featuring bromine at the 5-position, a bromomethyl group at the 2-position, and a methyl group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its dual bromine substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex heterocycles for drug discovery . Applications include the synthesis of M5 positive allosteric modulators (M5 PAMs) and anti-tubercular agents like TBA-354 .
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDOSLNAQWNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2- and 5-positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of brominating agents and solvents can make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms, yielding 4-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include 4-methylpyridine and other dehalogenated derivatives.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the synthesis of functional materials, such as polymers and liquid crystals, due to its brominated structure.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The methyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 5-bromo-2-(bromomethyl)-4-methylpyridine are influenced by its substitution pattern. Below is a comparative analysis with analogous pyridine and pyrimidine derivatives:
Table 1: Key Structural and Functional Comparisons
Reactivity in Cross-Coupling Reactions
- This compound : The bromine at the 5-position participates in Suzuki couplings, while the bromomethyl group enables alkylation or further functionalization. For example, in the synthesis of M5 PAMs, Suzuki reactions with heterocyclic boronic acids yielded analogs with M5 EC₅₀ values of 1.6–2.8 µM .
- Pyrimidine Analogs (e.g., 5-Bromo-2-chloro-4-(methylthio)pyrimidine) : The pyrimidine ring’s electron-deficient nature accelerates nucleophilic aromatic substitution (SNAr) reactions. However, the absence of a bromomethyl group limits alkylation utility .
Biological Activity
5-Bromo-2-(bromomethyl)-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and implications for drug development.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two bromine atoms and a methyl group, which significantly influences its chemical reactivity and biological interactions. The presence of bromine atoms allows for the formation of covalent bonds with nucleophilic sites in biological molecules, potentially leading to modulation of enzyme activities and receptor functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly those involved in inflammatory pathways. For instance, it may inhibit p38α mitogen-activated protein kinase (MAPK), leading to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .
- Modulation of Cellular Signaling : By affecting key signaling pathways, this compound can influence cellular responses to stress and inflammation, making it a candidate for therapeutic applications in diseases characterized by these processes .
Antimicrobial and Anticancer Potential
Research indicates that this compound may possess significant antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits inhibitory effects against various bacterial strains. The bromomethyl group enhances its reactivity with microbial targets, potentially disrupting essential cellular functions .
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to target nucleophilic sites in proteins could lead to the development of novel anticancer agents .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Inflammatory Response : A study demonstrated that treatment with this compound reduced inflammation markers in animal models, correlating with its inhibitory action on p38α MAPK .
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits p38α MAPK | |
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Modulation of Cytokines | Reduces TNF-α and IL-1β production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
